molecular formula C13H12N2O4S B5784183 N-(3-nitrophenyl)-1-phenylmethanesulfonamide

N-(3-nitrophenyl)-1-phenylmethanesulfonamide

Cat. No.: B5784183
M. Wt: 292.31 g/mol
InChI Key: VBDDBLMMBIDCGY-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It features a nitrophenyl group attached to a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-nitroaniline with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The phenylmethanesulfonamide moiety can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: N-(3-aminophenyl)-1-phenylmethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

N-(3-nitrophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical characteristics.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-1-phenylmethanesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the nitrophenyl group can participate in electron transfer reactions, influencing the compound’s activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-1-phenylmethanesulfonamide: Similar structure but with the nitro group in the para position.

    N-(3-nitrophenyl)-1-phenylsulfonamide: Lacks the methylene bridge between the phenyl and sulfonamide groups.

    N-(3-nitrophenyl)-1-phenylmethanesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

N-(3-nitrophenyl)-1-phenylmethanesulfonamide is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the methanesulfonamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-nitrophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-15(17)13-8-4-7-12(9-13)14-20(18,19)10-11-5-2-1-3-6-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDDBLMMBIDCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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